molecular formula C24H26N2O B11205521 N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B11205521
M. Wt: 358.5 g/mol
InChI Key: BPPXAELKZMWZDZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a quinoline core, a cyclohexyl group, and a dimethylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclohexyl Group Addition: The cyclohexyl group is typically introduced through a nucleophilic substitution reaction, where the intermediate product reacts with cyclohexylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H26N2O/c1-16-12-13-18(14-17(16)2)23-15-21(20-10-6-7-11-22(20)26-23)24(27)25-19-8-4-3-5-9-19/h6-7,10-15,19H,3-5,8-9H2,1-2H3,(H,25,27)

InChI Key

BPPXAELKZMWZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4)C

Origin of Product

United States

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